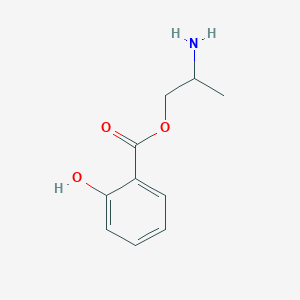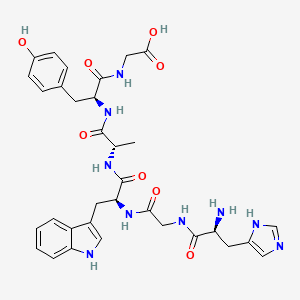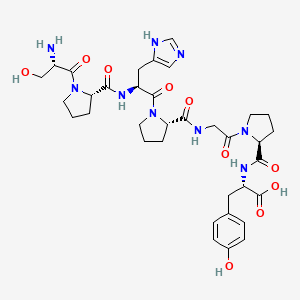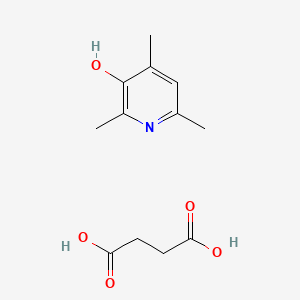![molecular formula C20H19NO2 B12598062 Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester CAS No. 905818-73-7](/img/structure/B12598062.png)
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the reaction of benzoic acid with methanol using trimethylchlorosilane (TMSCl) as a catalyst at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to facilitate the esterification process . These catalysts are preferred due to their reusability and minimal environmental impact compared to traditional liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the passage of sodium ions through nerve membranes, thereby inhibiting nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl anthranilate:
Methyl 4-aminobenzoate:
Uniqueness
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
905818-73-7 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
methyl 4-[(naphthalen-2-ylmethylamino)methyl]benzoate |
InChI |
InChI=1S/C20H19NO2/c1-23-20(22)18-10-6-15(7-11-18)13-21-14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,21H,13-14H2,1H3 |
Clé InChI |
ZUBCMHZNERVFJI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)
![3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione](/img/structure/B12598025.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)

![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)



